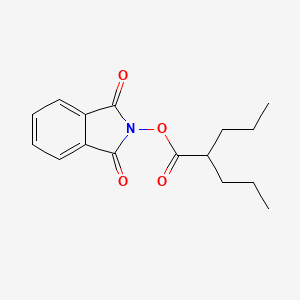
1,3-Dioxoisoindolin-2-yl 2-propylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 2-propylpentanoate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol . This compound is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a member of the isoindoline-1,3-dione family . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-propylpentanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One method involves using acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction is carried out under reflux conditions to obtain the desired product with moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the isoindoline ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-propylpentanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-propylpentanoate involves its interaction with specific molecular targets and pathways. It can act as an electrophilic reagent, facilitating the transfer of functional groups to nucleophilic substrates . This interaction can lead to the formation of various products, depending on the nature of the nucleophile and the reaction conditions . The compound’s ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-propylpentanoate can be compared with other isoindoline-1,3-dione derivatives, such as:
1,3-Dioxoisoindolin-2-yl butyrate: Similar in structure but with a different alkyl chain length.
1,3-Dioxoisoindolin-2-yl propanoate: Another derivative with a shorter alkyl chain.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: A derivative with a phosphorothioate group, used in different chemical applications.
The uniqueness of this compound lies in its specific alkyl chain length and its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-propylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-7-11(8-4-2)16(20)21-17-14(18)12-9-5-6-10-13(12)15(17)19/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEXQWDLDIPUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
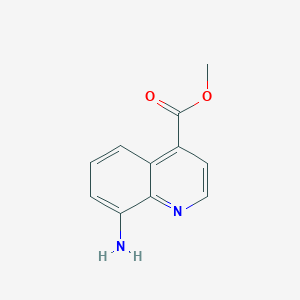
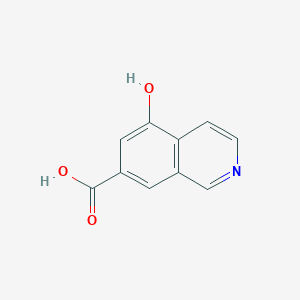
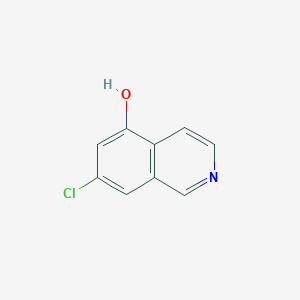
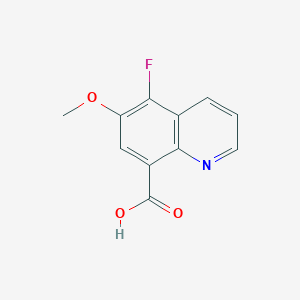

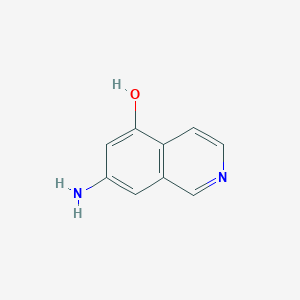
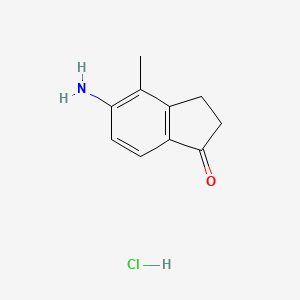
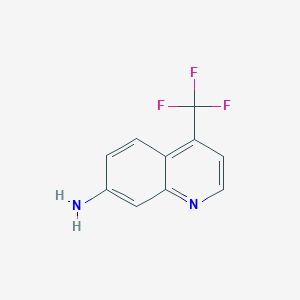
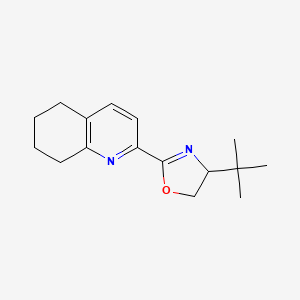
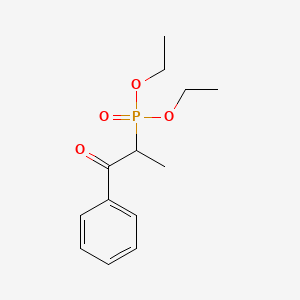
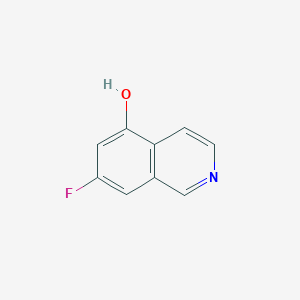
![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)
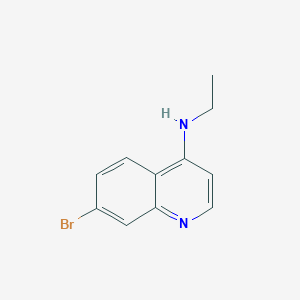
![(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8212248.png)
